molecular formula C16H14N4O3 B11318623 3-(1H-tetrazol-1-yl)phenyl (3-methylphenoxy)acetate

3-(1H-tetrazol-1-yl)phenyl (3-methylphenoxy)acetate

Cat. No.: B11318623
M. Wt: 310.31 g/mol
InChI Key: ADCCYKNQGFZPTP-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-METHYLPHENOXY)ACETATE is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety. The tetrazole ring is known for its stability and versatility in various chemical reactions, making it a valuable component in pharmaceuticals and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-METHYLPHENOXY)ACETATE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Attachment of the Phenoxyacetate Moiety: The phenoxyacetate group can be introduced through an esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrazole ring can undergo oxidation reactions, often resulting in the formation of nitro derivatives.

    Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.

    Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of the tetrazole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetate derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHYLPHENOXY)ACETATE: Similar structure but with a different position of the methyl group on the phenoxy ring.

    3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-CHLOROPHENOXY)ACETATE: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

The unique combination of the tetrazole ring and the phenoxyacetate moiety in 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3-METHYLPHENOXY)ACETATE provides it with distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(3-methylphenoxy)acetate

InChI

InChI=1S/C16H14N4O3/c1-12-4-2-6-14(8-12)22-10-16(21)23-15-7-3-5-13(9-15)20-11-17-18-19-20/h2-9,11H,10H2,1H3

InChI Key

ADCCYKNQGFZPTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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